8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, materials science, and medicinal chemistry due to their ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione and dimedone, followed by oxidation with sodium nitrite in acetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product formation.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The oxidation of phenanthroline derivatives can lead to the formation of diazafluorenone structures.
Reduction: Reduction reactions can modify the phenanthroline ring, affecting its electronic properties.
Substitution: Substitution reactions, especially with halogens or alkyl groups, can introduce new functional groups to the phenanthroline core.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, affecting their function. The pathways involved often depend on the specific metal ion and the biological context in which the compound is used .
Comparison with Similar Compounds
Compared to other phenanthroline derivatives, 8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. Similar compounds include:
1,10-phenanthroline: A widely used ligand in coordination chemistry.
4,7-phenanthroline: Known for its ability to form stable metal complexes.
These compounds share similar structural features but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
8-(2,4-dimethoxyphenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C26H26N2O3/c1-26(2)13-18-23-16-6-5-11-27-19(16)9-10-20(23)28-25(24(18)21(29)14-26)17-8-7-15(30-3)12-22(17)31-4/h5-12,25,28H,13-14H2,1-4H3 |
InChI Key |
CQJHVPBEDACSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=C(C=C(C=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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